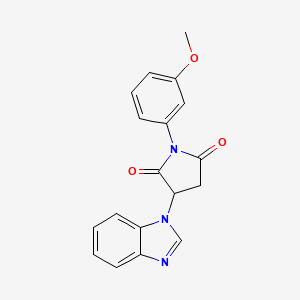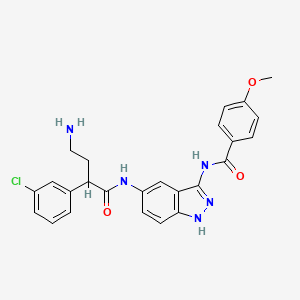![molecular formula C9H6N2O4 B14171999 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid CAS No. 1204475-86-4](/img/structure/B14171999.png)
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with substituted aldehydes at elevated temperatures to yield the desired compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs with diverse functional groups .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of inhibitors targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The inhibition of FGFRs leads to the suppression of downstream signaling pathways, ultimately resulting in reduced cancer cell growth and metastasis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different functional groups.
Pyrrolopyrazine Derivatives: These compounds share the pyrrole ring but have a pyrazine ring instead of a pyridine ring, leading to different biological activities.
1H-Pyrrolo[3,2-b]pyridine: Another isomeric form with distinct chemical properties and applications.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid is unique due to its specific ring fusion and the presence of two carboxylic acid groups, which confer distinct reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1204475-86-4 |
|---|---|
Molecular Formula |
C9H6N2O4 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)5-4-2-1-3-10-7(4)11-6(5)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
JAUCWBBRMXGDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2C(=O)O)C(=O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


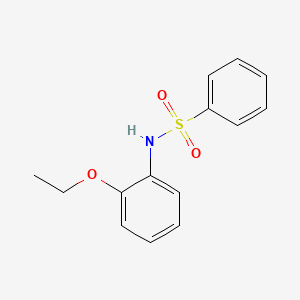
![7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione](/img/structure/B14171919.png)
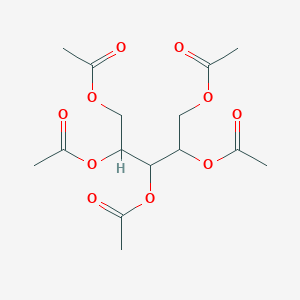
![3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide](/img/structure/B14171935.png)
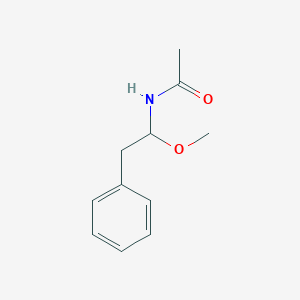
phosphane}](/img/structure/B14171952.png)
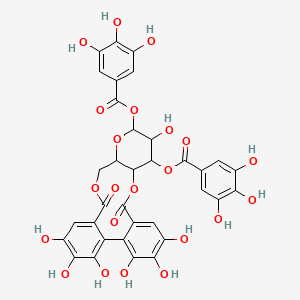

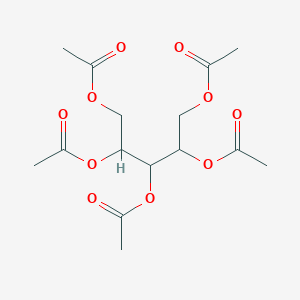

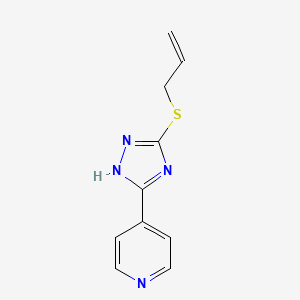
methanone](/img/structure/B14172005.png)
